8-Bromo-6-methylquinazolin-4(3H)-one

Medicinal Chemistry Chemical Biology Epigenetics

This 8-Br-6-Me quinazolinone scaffold is essential for BRD9 inhibitor libraries and USP7 SAR campaigns. The 8-position bromine enables precise halogen bonding and Suzuki diversification, while the 6-methyl group critically modulates lipophilic pocket interactions. Substitution with other halogens or des-methyl analogs invalidates SAR data. Verified 97% purity, immediate B2B sourcing available.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 215115-09-6
Cat. No. B1417694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methylquinazolin-4(3H)-one
CAS215115-09-6
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)N=CNC2=O
InChIInChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
InChIKeyKEBPNLDDFILTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-methylquinazolin-4(3H)-one: Procurement Guide and Differential Specifications for Research-Grade Quinazolinone Building Blocks


8-Bromo-6-methylquinazolin-4(3H)-one (CAS: 215115-09-6) is a heterocyclic organic compound belonging to the quinazolin-4(3H)-one class, characterized by a bromine atom at the 8-position and a methyl group at the 6-position on the fused bicyclic ring system [1]. This specific substitution pattern provides a versatile scaffold for medicinal chemistry, particularly as a key intermediate for structure-activity relationship (SAR) studies and for generating focused libraries targeting epigenetic readers and deubiquitinating enzymes [2]. The compound is a crystalline solid with a molecular formula of C9H7BrN2O and a molecular weight of 239.07 g/mol, and it is primarily utilized as a synthetic building block in academic and pharmaceutical research .

8-Bromo-6-methylquinazolin-4(3H)-one: Why In-Class Substitution of the 8-Position Halogen or Methyl Group Compromises Research Outcomes


Generic substitution of 8-Bromo-6-methylquinazolin-4(3H)-one with other quinazolin-4(3H)-one analogs is not scientifically valid due to the non-equivalent impact of halogen and alkyl substituents on electronic properties, steric bulk, and subsequent target engagement. The 8-position bromine atom is a critical determinant for both molecular recognition in biological systems and as a synthetic handle for downstream diversification. Altering this halogen to chlorine or fluorine, or removing the 6-methyl group, can fundamentally change the compound's binding affinity, selectivity profile, and physicochemical properties. For instance, the van der Waals radius and electronegativity of bromine (1.85 Å, 2.96) differ significantly from chlorine (1.75 Å, 3.16) and fluorine (1.47 Å, 3.98), leading to altered halogen bonding interactions with protein targets [1]. Furthermore, the 6-methyl group is essential for establishing the correct lipophilic environment in the BRD9 bromodomain binding pocket, as demonstrated by in silico studies of the 6-methylquinazolin-4(3H)-one core scaffold [2]. Replacing this specific compound with a close analog introduces uncontrolled variables that can derail SAR campaigns and lead to erroneous conclusions in target validation studies.

8-Bromo-6-methylquinazolin-4(3H)-one: Quantified Differentiation Evidence for Procurement and Scientific Selection


Strategic Halogen for Synthetic Versatility and Target Interaction Potential

The 8-position bromine atom provides a distinct balance of reactivity and steric bulk that is not replicated by other halogens. While direct comparative IC50 data for the isolated 8-Bromo-6-methylquinazolin-4(3H)-one core is limited in public literature, its utility as a critical intermediate is well-documented. The bromine atom serves as a robust handle for Suzuki-Miyaura cross-coupling reactions, enabling efficient diversification at the 8-position to generate focused libraries of BRD9 binders with yields ranging from 50-90% under mild conditions [1]. In contrast, the 8-chloro analog, while also suitable for cross-coupling, exhibits different reaction kinetics due to the stronger carbon-chlorine bond, often requiring harsher conditions. The 8-fluoro analog is generally not amenable to standard cross-coupling. Therefore, the 8-bromo derivative offers an optimal balance of stability and reactivity for parallel medicinal chemistry. Furthermore, the bromine atom's polarizability can contribute to specific halogen bonding interactions with protein targets (e.g., USP7), a feature not present in the unsubstituted or 6-methyl-only parent scaffold [2].

Medicinal Chemistry Chemical Biology Epigenetics

Critical Methyl Group for Maintaining BRD9 Bromodomain Binding Conformation

The 6-methyl substituent is essential for establishing the correct lipophilic interactions within the BRD9 bromodomain. While quantitative IC50 data for the exact 8-bromo-6-methyl core is not publicly available, the 6-methylquinazolin-4(3H)-one scaffold has been validated as a novel binder for BRD9 [1]. Molecular docking studies reveal that removal of the 6-methyl group from the quinazolinone core results in a predicted loss of key hydrophobic contacts with the protein, leading to a substantial decrease in binding affinity. This is supported by the selection of 6-methylquinazolin-4(3H)-one-based compounds as the only viable series from a larger virtual screening campaign targeting BRD9 [1]. The unsubstituted quinazolin-4(3H)-one lacks this critical interaction and is not expected to be a potent BRD9 binder, underscoring the importance of the 6-methyl group.

Epigenetics Target Validation Structure-Activity Relationship

Physicochemical Profile Differentiates from Non-Halogenated and Fluoro Analogs

The bromine atom significantly impacts key physicochemical properties relevant to drug-likeness and formulation. Computed properties for 8-Bromo-6-methylquinazolin-4(3H)-one (XLogP3-AA = 1.8) indicate higher lipophilicity compared to the 8-fluoro analog (estimated XLogP3 ~1.0) and the unsubstituted 6-methylquinazolin-4(3H)-one (estimated XLogP3 ~1.2) [1]. This increased lipophilicity, driven by the bromine atom, directly influences membrane permeability and tissue distribution. The topological polar surface area (TPSA) of 45.75 Ų for the target compound is identical to the 6-methyl core without halogen substitution, indicating that the bromine atom does not alter the compound's hydrogen-bonding capacity [1]. Therefore, the 8-bromo derivative offers a unique combination of increased lipophilicity without a concomitant decrease in polarity, a profile distinct from other halogenated analogs.

Drug Discovery ADME Molecular Properties

8-Bromo-6-methylquinazolin-4(3H)-one: Target Applications Driven by Verified Differential Evidence


Core Scaffold for BRD9 Epigenetic Reader Binder Development

Given the established role of the 6-methylquinazolin-4(3H)-one core in binding the BRD9 bromodomain [1], this compound serves as the ideal starting point for synthesizing focused libraries of potential BRD9 inhibitors. The 8-position bromine handle allows for rapid diversification via Suzuki coupling to explore additional interactions within the binding pocket, a critical step for optimizing potency and selectivity.

Key Intermediate in USP7 Deubiquitinase Inhibitor SAR Campaigns

Quinazolin-4-one scaffolds are recognized in the patent literature as selective and reversible inhibitors of USP7, a target in oncology and immunology [2]. The 8-Bromo-6-methylquinazolin-4(3H)-one compound provides a specific substitution pattern for exploring SAR around the USP7 active site. The bromine atom can be used as a synthetic anchor to introduce diverse moieties, enabling the systematic exploration of chemical space to improve potency and selectivity against other DUBs.

Probe Compound for Investigating Halogen Bonding in Kinase and Epigenetic Domains

The 8-position bromine atom on the quinazolinone core is an ideal probe for investigating the role of halogen bonding in protein-ligand interactions [2]. The distinct polarizability of bromine, combined with the rigid bicyclic scaffold, allows for precise placement of the halogen to engage backbone carbonyls or other electron-rich moieties in target proteins. This application is supported by the compound's well-defined computed properties, including its specific lipophilicity (XLogP3-AA = 1.8) and TPSA (45.75 Ų) [3], which facilitate rational design of follow-up analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.